molecular formula C13H22N2O3 B12434832 1-[(3,4,5-Triethoxyphenyl)methyl]hydrazine CAS No. 1016719-11-1

1-[(3,4,5-Triethoxyphenyl)methyl]hydrazine

Cat. No.: B12434832
CAS No.: 1016719-11-1
M. Wt: 254.33 g/mol
InChI Key: LUVHROJJXRWQOU-UHFFFAOYSA-N
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Description

1-[(3,4,5-Triethoxyphenyl)methyl]hydrazine is an organic compound with the chemical formula C13H22N2O3 It is a hydrazine derivative characterized by the presence of three ethoxy groups attached to a phenyl ring, which is further connected to a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,4,5-Triethoxyphenyl)methyl]hydrazine typically involves the reaction of 3,4,5-triethoxybenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent selection, and purification techniques to ensure efficient and cost-effective production on a larger scale.

Chemical Reactions Analysis

Types of Reactions

1-[(3,4,5-Triethoxyphenyl)methyl]hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azines or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazones or other reduced products.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions include azines, hydrazones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(3,4,5-Triethoxyphenyl)methyl]hydrazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(3,4,5-Triethoxyphenyl)methyl]hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways are still under investigation, but the compound’s ability to interact with various biomolecules makes it a promising candidate for further research.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3,4-Dimethoxyphenyl)methyl]hydrazine
  • 1-[(3,4,5-Trimethoxyphenyl)methyl]hydrazine
  • 1-[(3,4,5-Triethoxyphenyl)ethyl]hydrazine

Uniqueness

1-[(3,4,5-Triethoxyphenyl)methyl]hydrazine is unique due to the presence of three ethoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity

Properties

CAS No.

1016719-11-1

Molecular Formula

C13H22N2O3

Molecular Weight

254.33 g/mol

IUPAC Name

(3,4,5-triethoxyphenyl)methylhydrazine

InChI

InChI=1S/C13H22N2O3/c1-4-16-11-7-10(9-15-14)8-12(17-5-2)13(11)18-6-3/h7-8,15H,4-6,9,14H2,1-3H3

InChI Key

LUVHROJJXRWQOU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)CNN

Origin of Product

United States

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